molecular formula C18H22FN3O2 B7002028 N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No.: B7002028
M. Wt: 331.4 g/mol
InChI Key: QRWXHULQKNVLHB-UHFFFAOYSA-N
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Description

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide is a complex organic compound featuring a cyclobutane ring, a fluorophenyl group, and an oxadiazole moiety

Properties

IUPAC Name

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O2/c1-4-15-20-17(22-24-15)18(2,3)21-16(23)14-10-9-13(14)11-5-7-12(19)8-6-11/h5-8,13-14H,4,9-10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWXHULQKNVLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C)(C)NC(=O)C2CCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

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